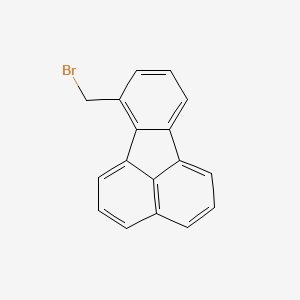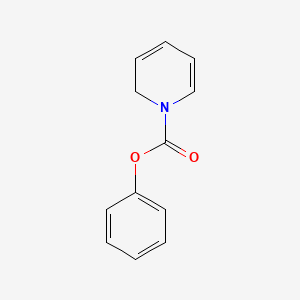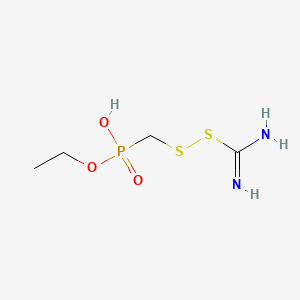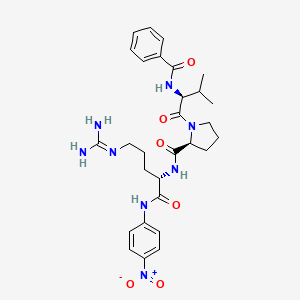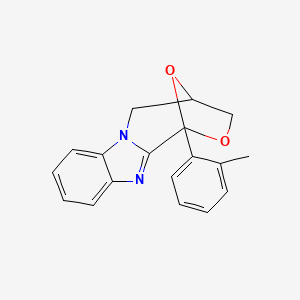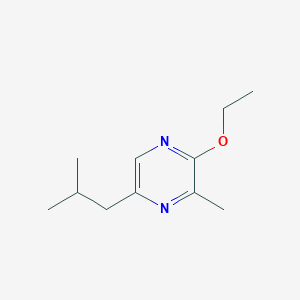
2-Ethoxy-5-isobutyl-3-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-5-isobutyl-3-methylpyrazine is a member of the pyrazine family, characterized by its aromatic ring structure with nitrogen atoms at positions 1 and 4. This compound is known for its distinctive odor, often described as slightly bell pepper-like . It has a molecular formula of C11H18N2O and a molecular weight of 194.27 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-isobutyl-3-methylpyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2-ethoxy-3-methylpyrazine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-5-isobutyl-3-methylpyrazine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding pyrazine derivatives with oxidized functional groups.
Reduction: Reduced pyrazine derivatives.
Substitution: Pyrazine derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-5-isobutyl-3-methylpyrazine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the flavor and fragrance industry due to its distinctive odor.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-5-isobutyl-3-methylpyrazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-5-methylpyrazine: Similar structure but lacks the isobutyl group.
3-Isobutyl-2-methoxypyrazine: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-5-isobutyl-3-methylpyrazine is unique due to its specific combination of functional groups, which imparts distinctive chemical and physical properties. Its unique odor profile and potential biological activities set it apart from other pyrazine derivatives .
Eigenschaften
CAS-Nummer |
78246-14-7 |
|---|---|
Molekularformel |
C11H18N2O |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-ethoxy-3-methyl-5-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C11H18N2O/c1-5-14-11-9(4)13-10(7-12-11)6-8(2)3/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
VDQQWQBPRGKQBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=C(N=C1C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


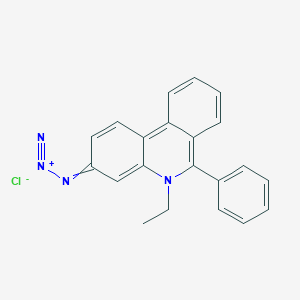

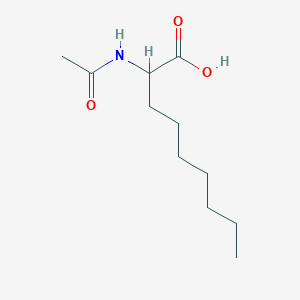
![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
